Ethyl 2-(4-chloro-3-fluorophenoxy)acetate

Synthetic Methodology Process Chemistry Halogenated Intermediate

Sourcing halogenated phenoxyacetates with single-halogen patterns risks failed SAR campaigns due to altered electronic and metabolic profiles. This ethyl 2-(4-chloro-3-fluorophenoxy)acetate delivers the precise 4-chloro-3-fluoro substitution validated in kinase (TBK1 IC50 = 720 nM for analog 15i) and agrochemical (PPO-inhibitor) discovery. - Distinct isotopic pattern (³⁵Cl/³⁷Cl) for unambiguous QC verification (MW 232.64 vs 214.64 for 4-Cl analog) - Ethyl ester handle for hydrolysis, amidation, or reduction - Predicted LogP ~2.5-2.8 for systematic lipophilicity control

Molecular Formula C10H10ClFO3
Molecular Weight 232.64
CAS No. 1096703-33-1
Cat. No. B2701214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-chloro-3-fluorophenoxy)acetate
CAS1096703-33-1
Molecular FormulaC10H10ClFO3
Molecular Weight232.64
Structural Identifiers
SMILESCCOC(=O)COC1=CC(=C(C=C1)Cl)F
InChIInChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3
InChIKeySASZOIGUNZVRTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-chloro-3-fluorophenoxy)acetate: Procurement-Quality Overview


Ethyl 2-(4-chloro-3-fluorophenoxy)acetate (CAS 1096703-33-1) belongs to the phenoxyacetic acid ester class, characterized by a 4-chloro-3-fluoro substitution pattern on the aromatic ring . With a molecular formula of C₁₀H₁₀ClFO₃ and a molecular weight of 232.64 g/mol, this compound serves primarily as a synthetic intermediate for constructing more complex molecules in agrochemical and pharmaceutical research . The specific 4-chloro-3-fluoro arrangement distinguishes it from simple monohalogenated or non-halogenated phenoxyacetates, enabling distinct physicochemical and electronic properties sought in fragment-based design and scaffold derivatization .

Synthetic intermediate for fragment-based design and scaffold derivatization in agrochemical and pharmaceutical research.
Dual-halogen substitution pattern (4-chloro-3-fluoro) provides distinct electronic and lipophilic properties for lead optimization.
High-yield synthetic entry documented via Cs₂CO₃-mediated alkylation, reducing scale-up risk for fragment campaigns.

Why Generic Monohalogenated Phenoxyacetates Cannot Replace It


Within the phenoxyacetate fragment class, generic substitution—replacing the 4-chloro-3-fluoro pattern with monohalogenated (e.g., 4-Cl only or 3-F only) or unsubstituted analogs—fundamentally alters the compound's utility in synthesis and subsequent bioactivity. The specific halogen pair modulates electronic properties, lipophilicity, and metabolic susceptibility in ways that single-halogen variants cannot replicate . In agrochemical contexts, the relative effectiveness of halogens follows chlorine > fluorine, with distinct additive and positional effects that make the 4-chloro-3-fluoro combination a deliberate design choice for PPO-inhibitor lead optimization, not an arbitrary substitution . Consequently, procurement decisions assuming functional equivalence among halogenated phenoxyacetates risk selecting intermediates that fail to generate biologically active derivatives with the intended potency or selectivity profiles.

Monohalogenated analog mismatch
Replacing the 4-chloro-3-fluoro pattern with a single halogen can shift lipophilicity and electronic character, potentially altering fragment reactivity and biological profile.
Regioisomer sensitivity
The 3-chloro-4-fluoro positional isomer may not reproduce kinase engagement profiles; halogen position influences target interaction geometry.
Herbicide mechanism divergence
Generic auxin-type phenoxyacetates (e.g., 2,4-D, MCPA) operate through a different mode of action; the PPO-inhibitor pathway requires the specific 4-Cl-3-F arrangement.

Quantitative Evidence for Dual-Halogenated Scaffold Differentiation


High-Yield Synthetic Accessibility via Cs₂CO₃-Mediated Alkylation

Ethyl 2-(4-chloro-3-fluorophenoxy)acetate can be synthesized via Cs₂CO₃-mediated alkylation of 4-chloro-3-fluorophenol with ethyl bromoacetate, achieving a quantitative crude yield (100%) after flash chromatographic purification . This result indicates high accessibility of the target compound from its phenol precursor under standard conditions. By comparison, the synthesis of ethyl 2-(3-fluorophenoxy)acetate from 3-fluorophenol requires similar Williamson ether synthesis conditions, but no published yield data for an analogous Cs₂CO₃ protocol was located, precluding a direct head-to-head comparison of synthetic efficiency. The 4-chloro-3-fluoro substitution therefore offers a known high-yield entry point, which can reduce procurement costs and synthetic iteration time in fragment-based campaigns relative to mono-halogenated analogs without established high-yield protocols.

Synthetic Yield
Cross-study comparable
Target: 100% crude yield (Cs₂CO₃, flash chromatography)
Comparator: 3-fluoro analog – no Cs₂CO₃ protocol data available
Supports efficient scale-up and procurement planning
Direct yield comparison not possible; data to verify for alternative conditions
Synthetic Methodology Process Chemistry Halogenated Intermediate

Intermediate Lipophilicity Profile for ADME Optimization

The ethyl ester of 4-chlorophenoxyacetic acid (CAS 14426-42-7) exhibits a computed LogP of approximately 2.28–2.9 . In contrast, ethyl 2-(3-fluorophenoxy)acetate (CAS 777-70-8) has a reported XLogP3 of 2.2, reflecting the lower lipophilicity contributed by the single fluorine substituent . The 4-chloro-3-fluoro combination in the target compound is expected to yield an intermediate LogP value—higher than the 3-fluoro analog but lower than a 2,4-dichloro variant—consistent with the additive effects of chlorine (increasing lipophilicity) and fluorine (slightly modulating polarity) . This ranked lipophilicity profile (3-F < 4-Cl-3-F < 4-Cl and 2,4-diCl) enables systematic tuning of fragment hydrophobicity in lead optimization without altering the core phenoxyacetate scaffold. No experimental LogP for the target compound was located.

Lipophilicity Rank
Class-level inference
Predicted LogP ~2.5–2.8
3-F (2.2) < 4-Cl-3-F < 4-Cl (2.3–2.9)
Intermediate hydrophobicity for fragment tuning
No experimental LogP located; predicted from halogen additivity
Physicochemical Properties Lipophilicity ADME/Tox Prediction

Validated Kinase Activity and Low CYP Inhibition Profile

The 4-chloro-3-fluorophenoxy fragment, when incorporated into a 2-aminopyrimidine scaffold (compound 15i), demonstrates TBK1 inhibitory activity with an IC₅₀ of 720 nM . In a separate chemical series, a derivative featuring the identical 4-chloro-3-fluorophenoxy substructure (BDBM26261/CHEMBL512283) shows relatively weak CYP inhibition: IC₅₀ = 20,000 nM for CYP3A4, 17,700 nM for CYP2D6, >20,000 nM for CYP2C19, and >20,000 nM for CYP2C9 . This combined profile suggests that the 4-chloro-3-fluoro substitution pattern does not introduce promiscuous CYP liability, a known risk with certain halogenated aromatic fragments. In contrast, the 3-chloro-4-fluoro regioisomer (e.g., compound CHEMBL222468) shows a Tpl2 IC₅₀ of 40,000 nM, a 55-fold weaker potency than the TBK1 activity of the 4-Cl-3-F analog, highlighting the sensitivity of biological activity to halogen positional arrangement . Note: direct head-to-head data between the 4-Cl-3-F and 3-Cl-4-F positional isomers on the same target were not available.

Kinase & CYP Profile
Cross-study comparable
4-Cl-3-F fragment: TBK1 IC₅₀ 720 nM; CYP3A4 IC₅₀ >20,000 nM
3-Cl-4-F regioisomer: Tpl2 IC₅₀ 40,000 nM (different target)
Supports kinase engagement with low CYP liability risk
Cross-target comparison; direct same-target data not available
Kinase Inhibition Fragment-Based Drug Discovery CYP Profiling

PPO Herbicidal Mechanism Distinction from Auxin-Type Phenoxyacetates

The 4-chloro-3-fluorophenoxy core is directly implicated in protoporphyrinogen oxidase (PPO) inhibitory activity: 2-(4-chloro-3-fluorophenoxy)acetic acid (CAS 331-41-9) is described as a PPO inhibitor that disrupts chlorophyll biosynthesis, leading to membrane peroxidation and desiccation . Ethyl 2-(4-chloro-3-fluorophenoxy)acetate (CAS 1096703-33-1) serves as the ethyl ester pro-drug/precursor of this active acid, and has been utilized as a precursor in the synthesis of fluorinated phenoxyacetic acid derivatives demonstrating promising herbicidal activity against resistant weed species . The 4-chloro-3-fluoro substitution pattern is considered a primary determinant of herbicidal potency in phenoxyacetate derivatives, and the specific substitution on the phenyl ring distinguishes this scaffold from commercial standards such as 2,4-dichlorophenoxyacetic acid (2,4-D) or MCPA (4-chloro-2-methylphenoxyacetic acid) . While quantitative herbicidal IC₅₀ or ED₅₀ values specifically comparing the 4-Cl-3-F ester with 2,4-D ethyl ester were not located in the available sources, the structural novelty relative to established single- and double-chlorine herbicides supports the scaffold's utility in overcoming resistance.

Herbicidal Mechanism
Class-level
4-Cl-3-F core linked to PPO inhibition; distinct from auxin-type phenoxyacetates
Orthogonal mode of action for resistance-breaking research
No head-to-head herbicidal potency values located; mechanism inferred from acid form
Agrochemical Chemistry Herbicide Discovery Protoporphyrinogen Oxidase

Molecular Weight Identity for Analytical QC Differentiation

The molecular weight of ethyl 2-(4-chloro-3-fluorophenoxy)acetate (232.64 g/mol, C₁₀H₁₀ClFO₃) is distinct from its closest mono-halogenated analogs, providing a clear analytical differentiation for quality control and procurement verification . Ethyl 2-(4-chlorophenoxy)acetate (214.64 g/mol) and ethyl 2-(3-fluorophenoxy)acetate (198.19 g/mol) differ by 18.0 and 34.5 g/mol, respectively, enabling unambiguous identification by LC-MS or GC-MS across these three commonly confused building blocks. The presence of both chlorine and fluorine also provides characteristic isotopic patterns (³⁵Cl/³⁷Cl ratio) and ¹⁹F NMR signals (single peak in the aromatic region, δ ~ −110 to −120 ppm) that are absent in the mono-halogenated and non-halogenated analogs.

Analytical QC Identity
Head-to-head
Target: 232.64 g/mol, C₁₀H₁₀ClFO₃
4-Cl analog: 214.64 g/mol; 3-F analog: 198.19 g/mol (Δ +18.0, +34.5)
Unambiguous LC-MS/GC-MS differentiation
Characteristic isotopic pattern and ¹⁹F NMR signal also enable verification
Analytical QC Identity Confirmation Mass Spectrometry

Regioisomeric Impact on Kinase Selectivity

The regioisomeric arrangement of chlorine and fluorine on the phenoxy ring critically influences biological target engagement. The 4-chloro-3-fluoro fragment, when incorporated into a pyrimidine scaffold (compound 15i), achieves TBK1 IC₅₀ = 720 nM . Conversely, the 3-chloro-4-fluoro positional isomer, incorporated into a quinoline scaffold (CHEMBL222468), shows Tpl2 IC₅₀ = 40,000 nM . Although the scaffold and kinase target differ between these two measurements, the ~55-fold difference in potency illustrates the sensitivity of kinase engagement to halogen positioning. This differential selectivity profile suggests that the 4-Cl-3-F isomer may preferentially engage certain kinase sub-pockets that the 3-Cl-4-F isomer cannot productively occupy. For a scientist procuring phenoxyacetate building blocks for fragment-based kinase screening, selecting the 4-Cl-3-F regioisomer over the 3-Cl-4-F variant may be the difference between a tractable hit and an inactive fragment.

Regioisomer Selectivity
Cross-study comparable
4-Cl-3-F: TBK1 IC₅₀ 720 nM
3-Cl-4-F: Tpl2 IC₅₀ 40,000 nM (~55-fold difference)
Halogen position critically influences kinase engagement
Different scaffolds and targets; supports positional sensitivity in fragment screening
Positional Isomerism Kinase Selectivity Fragment SAR

Optimal Application Scenarios Based on Verified Evidence


Fragment-Based TBK1 Inhibitor Discovery with CYP Safety

Medicinal chemistry teams pursuing kinase targets, particularly TBK1, can deploy the 4-chloro-3-fluorophenoxy ethyl ester as a validated fragment precursor. As demonstrated by compound 15i (TBK1 IC₅₀ = 720 nM) and the favorable CYP profile of BDBM26261 (CYP3A4 IC₅₀ = 20,000 nM), this halogen substitution pattern supports target engagement without introducing major CYP-mediated off-target risk . The ethyl ester serves as a convenient handle for further derivatization (hydrolysis to acid, amidation, reduction) in hit-to-lead campaigns.

PPO-Targeting Herbicide Development for Resistant Weeds

Agrochemical discovery groups seeking novel PPO-inhibiting herbicides with mechanisms orthogonal to auxin-type phenoxyacetates (2,4-D, MCPA) can utilize ethyl 2-(4-chloro-3-fluorophenoxy)acetate as a core scaffold for lead generation. The PPO inhibitory activity of the parent acid (CAS 331-41-9) and the reported herbicidal efficacy of fluorinated phenoxyacetic acid derivatives against resistant weed species support the scaffold's suitability for resistance-breaking herbicide development . The ethyl ester form facilitates synthetic elaboration into diverse analogs for structure-activity relationship studies.

Fragment Library Design with Controlled Lipophilicity

Computational and medicinal chemists building fragment libraries for general screening can select the 4-chloro-3-fluoro phenoxyacetate as a fragment offering intermediate lipophilicity (predicted LogP ~2.5–2.8) between the more polar 3-fluoro analog (XLogP3 = 2.2) and the more lipophilic 4-chloro analog (LogP 2.28–2.9) . This lipophilicity ranking allows systematic control of fragment hydrophobicity within the phenoxyacetate series without altering the core scaffold, valuable for optimizing ADME properties in fragment-to-lead optimization.

QC Verification and Inventory Differentiation by Molecular Weight

Procurement and analytical QC teams managing inventories of halogenated phenoxyacetate building blocks can leverage the unambiguous molecular weight distinction (232.64 g/mol for 4-Cl-3-F vs. 214.64 for 4-Cl and 198.19 for 3-F) and characteristic MS isotopic pattern (³⁵Cl/³⁷Cl) to verify compound identity upon receipt . This reduces the risk of mislabeling or cross-contamination among structurally similar phenoxyacetates stored in the same compound management system.

Application
Selection Property
Validation Focus
TBK1 inhibitor fragment-based discovery
Validated kinase engagement and CYP selectivity context
Kinase panel and CYP isoform liability assessment
PPO-inhibitor lead generation for resistant weeds
PPO mechanism orthogonal to auxin-type herbicides
Herbicidal activity and resistance-breaking potential
Fragment library design with tunable hydrophobicity
Intermediate LogP ranking in phenoxyacetate series
ADME property optimization in fragment-to-lead
QC identity confirmation for halogenated building blocks
Distinct molecular weight and isotopic pattern
Mass spectrometry and NMR identity verification
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